molecular formula C8H9NO B1304147 2,6-Dimethylpyridine-3-carbaldehyde CAS No. 650141-20-1

2,6-Dimethylpyridine-3-carbaldehyde

Cat. No.: B1304147
CAS No.: 650141-20-1
M. Wt: 135.16 g/mol
InChI Key: XTCAIKSFUUMBTP-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine-3-carbaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and an aldehyde group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylpyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpyridine with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a strong acid like phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: 2,6-Dimethylpyridine-3-carboxylic acid.

    Reduction: 2,6-Dimethylpyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,6-Dimethylpyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethylpyridine-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

2,6-Dimethylpyridine-3-carbaldehyde can be compared with other similar compounds such as:

    2,6-Dimethylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    3-Methylpyridine-2-carbaldehyde: Has a different substitution pattern, leading to variations in reactivity and applications.

    2,6-Dimethylpyridine-4-carbaldehyde:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

2,6-dimethylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-4-8(5-10)7(2)9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCAIKSFUUMBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382811
Record name 2,6-Dimethylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650141-20-1
Record name 2,6-Dimethylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethylnicotinaldehyde
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